molecular formula C16H15BrN2O2 B2802023 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide CAS No. 1795190-50-9

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide

Cat. No.: B2802023
CAS No.: 1795190-50-9
M. Wt: 347.212
InChI Key: YDIMWSRLTWUQMP-UHFFFAOYSA-N
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Description

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide is a synthetic organic compound (C16H15BrN2O2) designed for research applications . This chemical features a multifunctional structure, combining a 5-bromonicotinamide moiety with a 1-hydroxy-2,3-dihydro-1H-indene unit . The 5-bromonicotinamide component is a derivative of nicotinamide, a form of vitamin B3 that is a precursor to essential coenzymes NAD+ and NADP+ involved in cellular energy metabolism and redox reactions . Nicotinamide itself is known to exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, and can inhibit the enzyme poly ADP ribose polymerase-1 (PARP-1), which plays a role in cellular response to inflammation and DNA damage . The indanol group contributes a rigid, fused bicyclic structure that may influence the compound's overall physicochemical properties and binding affinity in biological systems. This complex architecture makes it a valuable building block in medicinal chemistry research, particularly for investigating new pharmacologically active molecules. Potential research applications include serving as a key intermediate in the synthesis of more complex target molecules, use in structure-activity relationship (SAR) studies to optimize potency and selectivity, and probing biological pathways related to inflammation and cellular metabolism. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-7-12(8-18-9-13)15(20)19-10-16(21)6-5-11-3-1-2-4-14(11)16/h1-4,7-9,21H,5-6,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIMWSRLTWUQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide typically involves multiple steps. One common approach is to start with the bromination of an indene derivative to introduce the bromine atom. This is followed by the formation of the hydroxy group through a hydroxylation reaction. The final step involves the coupling of the hydroxy-indene derivative with nicotinamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nicotinamide moiety can also influence cellular processes by acting as a precursor to NAD+ (nicotinamide adenine dinucleotide), which is involved in redox reactions and energy metabolism .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core nicotinamide scaffold with several analogs, differing primarily in the substituents on the amide nitrogen and pyridine ring. Key structural comparisons include:

Compound Name Substituent on Amide Nitrogen Pyridine Ring Modification Key Functional Groups
5-Bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl 5-Bromo Hydroxyl, bicyclic indene
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide Pyridin-3-ylmethyl 5-Bromo Aromatic pyridine
5-Bromo-N-methylnicotinamide Methyl 5-Bromo Simple alkyl
5-((4-Amino-2,3-dihydro-1H-inden-1-yl)oxy)nicotinamide (4-Amino-2,3-dihydro-1H-inden-1-yl)oxy None Amino, ether linkage
BNM-III-170 (1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl 5-Bromo Guanidine, methylamino

Key Observations :

  • BNM-III-170 shares the 5-bromo-indene backbone but incorporates additional functional groups (guanidine, methylamino) that enhance its antiviral activity .
  • The amino and ether-linked indene in 5-((4-Amino-2,3-dihydro-1H-inden-1-yl)oxy)nicotinamide (27a) highlights how substituent placement and linker chemistry influence bioactivity, as this compound is a SIRT2 inhibitor .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is higher (~350–370 g/mol) than simpler analogs like 5-bromo-N-methylnicotinamide (215.05 g/mol) due to the bulky indene substituent .
  • Solubility: The hydroxyl group may improve aqueous solubility compared to non-polar derivatives like 5-bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide, which contains a lipophilic trifluoromethylthio group .
  • Boiling Point : While exact data for the target compound are unavailable, analogs like 5-bromo-N-methylnicotinamide have a boiling point of 334.5°C, suggesting thermal stability .

Q & A

Q. What are the established synthetic routes for 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection. Key steps may include:

  • Coupling reactions between the brominated nicotinamide moiety and the indene-derived alcohol using activating agents like EDCI/HOBt.
  • Protection of sensitive groups (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent undesired side reactions.
  • Purification via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .

Q. How is the structural characterization of this compound validated?

Analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding interactions .

Q. What biological targets are commonly investigated for this compound?

Studies focus on interactions with enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors). In vitro assays such as:

  • Fluorescence polarization assays to measure binding affinity.
  • Enzyme inhibition kinetics (e.g., IC₅₀ determination using spectrophotometric methods).
    These approaches help identify potential therapeutic applications .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from methodological variability. A systematic approach includes:

  • Meta-analysis of experimental conditions (e.g., buffer pH, assay temperature) to identify confounding factors.
  • Dose-response re-evaluation under standardized protocols to isolate compound-specific effects.
  • Cross-validation using orthogonal assays (e.g., surface plasmon resonance vs. cellular viability assays) .

Q. What factors are critical for optimizing reaction yields in large-scale synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst optimization : Palladium-based catalysts for Suzuki-Miyaura cross-couplings (if applicable).
  • Temperature control : Low temperatures (−20°C to 0°C) to suppress side reactions during sensitive steps .

Q. How does computational modeling enhance the study of this compound’s mechanism of action?

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins.
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time.
  • Quantum mechanical calculations (e.g., DFT) evaluate electronic effects of the bromine substituent on reactivity .

Q. How should Structure-Activity Relationship (SAR) studies be designed for this compound?

Focus on:

  • Bromine position : Comparative studies with analogs lacking bromine or with substitutions at alternative positions.
  • Hydroxyl group modification : Methylation or acetylation to assess impact on solubility and target engagement.
  • Indene ring saturation : Compare activity of 2,3-dihydro-1H-indene vs. fully aromatic indene derivatives .

Q. What steps ensure reproducibility in synthetic protocols?

  • Detailed reaction logs : Document exact equivalents, solvent grades, and stirring rates.
  • Analytical validation : Consistent use of HPLC purity thresholds (>95%) and NMR spectral matching.
  • Open-source data sharing : Deposit synthetic procedures in repositories like ChemRxiv for peer validation .

Q. Methodological Notes

  • Theoretical frameworks (e.g., enzyme inhibition kinetics) should guide hypothesis formulation and experimental design .
  • Bibliometric analysis of prior studies aids in identifying knowledge gaps and refining research questions .
  • Hierarchical evidence assessment prioritizes peer-reviewed studies over preliminary data to mitigate bias .

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